molecular formula C8H8FNO2 B1532235 3-Fluoro-2-methoxybenzamide CAS No. 874830-59-8

3-Fluoro-2-methoxybenzamide

Cat. No.: B1532235
CAS No.: 874830-59-8
M. Wt: 169.15 g/mol
InChI Key: RKGVNFPHEWAMEI-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxybenzamide: is an organic compound with the molecular formula C8H8FNO2 It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the third position and a methoxy group at the second position

Biochemical Analysis

Biochemical Properties

3-Fluoro-2-methoxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with poly (ADP-ribose) polymerase 1, an enzyme involved in DNA repair processes. The compound inhibits the activity of poly (ADP-ribose) polymerase 1, thereby affecting the base excision repair pathway. This interaction is crucial for understanding the compound’s potential as a therapeutic agent in cancer treatment, where inhibition of DNA repair can enhance the efficacy of chemotherapy .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the hedgehog signaling pathway, which is essential for cell differentiation and proliferation. By preventing the smoothened protein from entering the primary cilium, this compound effectively suppresses the downstream signaling cascade, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to the active site of poly (ADP-ribose) polymerase 1, inhibiting its enzymatic activity. This inhibition prevents the poly(ADP-ribosyl)ation of acceptor proteins involved in chromatin architecture and DNA metabolism. Additionally, this compound modulates the hedgehog signaling pathway by binding to the smoothened protein, preventing its localization to the primary cilium and subsequent activation of the glioma transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under ambient conditions, but its degradation can occur under prolonged exposure to light and heat. Long-term studies have shown that this compound can induce sustained inhibition of cell proliferation and increased apoptosis in cancer cells. These effects are consistent with the compound’s role in inhibiting DNA repair and cell signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, toxic effects such as weight loss, organ damage, and behavioral changes have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body. The compound’s metabolites can interact with various cofactors, affecting metabolic flux and altering metabolite levels. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific tissues. For example, it has been observed to accumulate in tumor tissues, enhancing its therapeutic efficacy. Additionally, the compound’s distribution can be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with poly (ADP-ribose) polymerase 1 and other nuclear proteins involved in DNA repair and chromatin remodeling. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-methoxybenzamide typically involves the reaction of 3-fluoro-2-methoxybenzoic acid with ammonia or an amine under appropriate conditions. One common method involves the use of hydroxylamine hydrochloride in dimethyl sulfoxide (DMSO) at elevated temperatures, followed by the addition of a base such as sodium hydroxide .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halogens or nucleophiles can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Fluoro-2-methoxybenzamide has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-2-methoxybenzamide is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This arrangement can influence its chemical reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-fluoro-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGVNFPHEWAMEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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